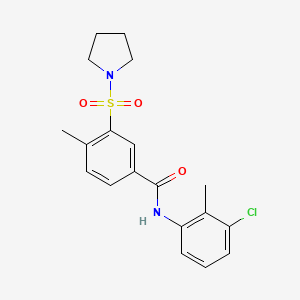
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases. It was first developed by Pfizer and approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting the activity of receptor tyrosine kinases, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By blocking these pathways, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can prevent the growth and spread of cancer cells. In addition, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been found to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a useful tool for studying receptor tyrosine kinases and their role in cancer. It can be used to inhibit specific kinases and study their effects on cancer cells. However, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has some limitations in lab experiments. It can have off-target effects on other kinases, which can complicate data interpretation. In addition, N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can have variable effects depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of research is the development of combination therapies that can enhance the anti-tumor activity of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. Another area of research is the identification of biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide treatment. Finally, there is a need for further research into the mechanisms of resistance to N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, which can limit its effectiveness in some patients.
Conclusion:
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a small molecule inhibitor of receptor tyrosine kinases that has shown promising results in the treatment of several types of cancer. It works by inhibiting the growth and spread of cancer cells and has several biochemical and physiological effects. While it has some limitations in lab experiments, there are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide that could lead to improved cancer treatments.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its anti-tumor activity and has shown promising results in preclinical and clinical studies. It has been found to inhibit several receptor tyrosine kinases, including VEGFR, PDGFR, KIT, FLT3, and RET, which are involved in tumor growth and angiogenesis. N-(3-chloro-2-methylphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer, pancreatic cancer, and non-small cell lung cancer.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-8-9-15(12-18(13)26(24,25)22-10-3-4-11-22)19(23)21-17-7-5-6-16(20)14(17)2/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMWQKMYUIMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)
![ethyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4852629.png)

![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4852665.png)
![5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione](/img/structure/B4852672.png)

![2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4852684.png)

![5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4852693.png)
![methyl 3-[2-(sec-butylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852697.png)
![N-(3-{[(4-phenoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4852698.png)

![3-(4-chlorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852701.png)
![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)